Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate
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Description
Scientific Research Applications
Allosteric Modifiers of Hemoglobin
Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate and its derivatives have been studied for their capacity to act as allosteric modifiers of hemoglobin. Specifically, certain compounds within this category were found to decrease the oxygen affinity of human hemoglobin A, which could be significant in clinical or biological areas requiring or benefiting from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. These compounds are structurally related to certain antilipidemic agents, indicating potential broader applications in medicinal chemistry (Randad, Mahran, Mehanna, & Abraham, 1991).
Catalytic Activity in Polymerization
Another significant application of this compound's derivatives involves the synthesis and characterization of alkali-metal aryloxo compounds. These compounds have demonstrated catalytic activity in the polymerization of l-lactide, leading to polymers with high molecular weights. This finding could be particularly relevant in the field of polymer chemistry and material science, where such catalysts are crucial for developing novel polymeric materials (Jie, Wang, Lu, Yao, Zhang, & Shen, 2011).
Hyperbranched Aromatic Polyimides
In the realm of advanced materials, derivatives of this compound have been used to synthesize hyperbranched aromatic polyimides. These polyimides, known for their exceptional thermal and mechanical properties, were prepared via chemical imidization and exhibited solubility in common organic solvents. This property could have significant implications in the fields of aerospace, electronics, and automotive industries, where materials with high thermal stability and mechanical strength are crucial (Yamanaka, Jikei, & Kakimoto, 2000).
Properties
IUPAC Name |
methyl 3-[4-[(2-phenylmethoxyacetyl)amino]phenoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-21(24)20-18(11-12-28-20)27-17-9-7-16(8-10-17)22-19(23)14-26-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJDPMMYFGGSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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